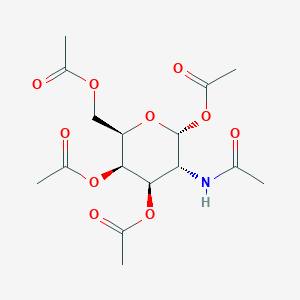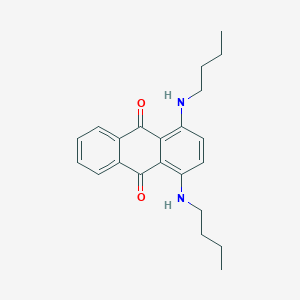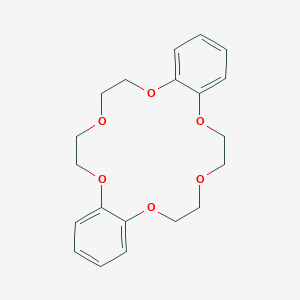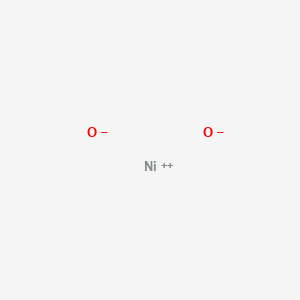
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Growth Performance in Weanling Pigs
Cupric citrate has been used in dietary treatments for weanling pigs. It was found that diets containing 125 ppm Cu as cupric citrate had increased average daily gain (ADG) compared with pigs fed diets supplemented with 15 or 62 ppm Cu as cupric citrate . Therefore, cupric citrate can be used to stimulate growth and improve feed efficiency in weanling pigs .
Fecal Copper Excretion in Pigs
Research has shown that fecal copper excretion was decreased when 125 ppm Cu as cupric citrate was fed compared with 250 ppm Cu as copper sulfate . This suggests that cupric citrate could be used as an environmental alternative to copper sulfate in pig diets .
Growth Performance in Broilers
Cupric citrate supplementation in broilers’ diet has been found to increase the average daily gain . The average daily feed intake and feed gain ratio, however, were not affected by dietary copper sulfate or cupric citrate .
Nutrient Utilization in Broilers
Dietary copper sulfate or cupric citrate supplementation increased the digestibility of crude protein and energy in broilers . This indicates that cupric citrate can improve nutrient utilization in broilers .
Antioxidant Capacity in Broilers
The activities of serum Cu-Zn superoxide dismutase and ceruloplasmin were increased by Cu addition in broilers’ diet . This suggests that cupric citrate can enhance the antioxidant capacity in broilers .
Intestinal Microbiota in Broilers
Dietary cupric citrate supplementation decreased the concentration of Lactobacillus and Escherichia coli in the ileal digesta or cecal digesta of broilers . This indicates that cupric citrate can influence the intestinal microbiota of broilers .
Mecanismo De Acción
Target of Action
Cupric citrate, also known as 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt, primarily targets enzymes and proteins that require copper as a cofactor . Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . It is involved in the functioning of many metalloenzymes including ceruloplasmin, ferroxidase II, lysyl oxidase, monoamine oxidase, Zn-copper superoxide dismutase, tyrosinase, dopamine-β-hydroxylase, and cytochrome-c-oxidase .
Mode of Action
Cupric citrate interacts with its targets by donating or accepting an electron during the switch between Cu(I) and Cu(II), acting as a cofactor for various enzymes . It can also stabilize the conformations of proteins by binding to them . Excess copper ions can generate reactive oxygen species (ros), leading to cytotoxicity .
Biochemical Pathways
Cupric citrate affects several biochemical pathways. For instance, it interferes with the Krebs cycle by inhibiting the enzyme aconitase . This compound also plays a role in copper metabolism in organisms like yeast, affecting enzyme activities and protein configuration .
Pharmacokinetics
Copper absorbed from the intestine is transported quickly into blood serum and deposited in the liver bound to metallothionein . The average daily intake of copper in the USA is approximately 1 mg Cu with the diet being a primary source .
Result of Action
The molecular and cellular effects of cupric citrate’s action include the generation of DNA-damaging reactive oxygen species at the nanoparticle surface or in solution by copper dissolved from the nanoparticle surface via Fenton-like reactions . It also influences the post-absorptive metabolism of lipids and changes bacterial populations in the intestine, reducing inflammation caused by pathogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cupric citrate. For instance, in the aquatic system, the toxic capacity of copper nanoparticles can be affected by the presence of organic materials, water temperature, and the genetic makeup and physiological characteristics of fish species
Propiedades
IUPAC Name |
copper;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Cu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUNDCWSEGVAAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8CuO7+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green to blue crystals or powder; [MSDSonline] |
Source


|
| Record name | Copper citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8053 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10402-15-0 |
Source


|
| Record name | Copper citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | copper citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

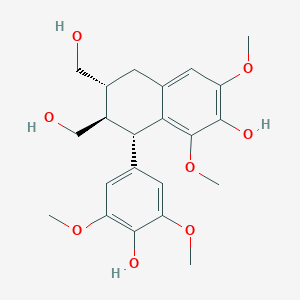
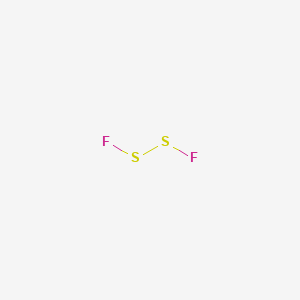
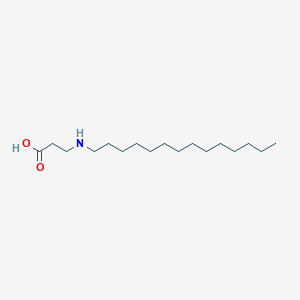
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)

